Ethenoxymethoxyethene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer involves the reaction of polyvinyl alcohol with formaldehyde in the presence of an acid catalyst. The process typically occurs at a temperature of around 70°C for 20-30 minutes. The reaction results in the formation of a polymer with formal groups attached to the polyvinyl alcohol backbone .
Industrial Production Methods: In industrial settings, the production of this polymer involves dissolving polyvinyl alcohol in water to create a 15% solution. This solution is then extruded through a spinneret into a coagulation bath containing saturated sodium sulfate. The fibers formed are stretched and heat-treated to enhance their strength and thermal resistance. Finally, the fibers undergo acetalization with formaldehyde in the presence of sulfuric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer primarily undergoes acetalization reactions due to the presence of hydroxyl groups in polyvinyl alcohol. It can also participate in cross-linking reactions, enhancing its mechanical properties and chemical resistance .
Common Reagents and Conditions: The common reagents used in the synthesis and modification of this polymer include formaldehyde, sulfuric acid, and polyvinyl alcohol. The reactions typically occur under acidic conditions at elevated temperatures .
Major Products Formed: The primary product formed from the reaction of polyvinyl alcohol with formaldehyde is Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer. This polymer can further undergo cross-linking to form more complex structures with enhanced properties .
Scientific Research Applications
Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer has a wide range of applications in scientific research and industry. It is used in the production of wire coatings, surface coatings, and adhesives due to its excellent mechanical properties and chemical resistance. Additionally, it is employed in the anomalous sorption and pervaporation of aqueous organic mixtures by polyvinyl acetal membranes .
In the field of biology and medicine, this polymer is used in the development of biocompatible materials and drug delivery systems. Its thermal stability and chemical resistance make it suitable for various biomedical applications .
Mechanism of Action
The mechanism of action of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer involves the formation of acetal linkages between polyvinyl alcohol and formaldehyde. These linkages enhance the polymer’s mechanical properties and chemical resistance. The molecular targets and pathways involved in its action are primarily related to its ability to form stable acetal bonds .
Comparison with Similar Compounds
Similar Compounds:
- Polyvinyl acetate
- Polyvinyl butyral
- Polyvinyl chloride
Comparison: Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer is unique due to its excellent thermal stability and chemical resistance compared to other similar compounds. Polyvinyl acetate, for example, has lower thermal stability and chemical resistance, making it less suitable for high-temperature applications. Polyvinyl butyral, while also used in coatings and adhesives, does not offer the same level of mechanical strength as Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer .
Properties
IUPAC Name |
ethenoxymethoxyethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-6-5-7-4-2/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFZYNIDEOOVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-33-2 | |
Record name | Ethene, 1,1′-[methylenebis(oxy)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864148 | |
Record name | [(Ethenyloxy)methoxy]ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-38-6, 9003-33-2 | |
Record name | Ethene, 1,1′-[methylenebis(oxy)]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1'-[methylenebis(oxy)]bis-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethene, 1,1'-[methylenebis(oxy)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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